3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c18-15(6-13-23(19,20)14-4-2-1-3-5-14)17-9-7-16(8-10-17)21-11-12-22-16/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTGENQDUNIONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a member of the spirocyclic compound family, characterized by its unique bicyclic structure that includes both an oxa and thia moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing a benzenesulfonyl group exhibit significant antimicrobial properties. A study examining various benzenesulfonamide derivatives found that they possess inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with bacterial folic acid synthesis, a pathway critical for bacterial growth and survival.
Cardiovascular Effects
A recent investigation into the cardiovascular effects of benzenesulfonamide derivatives highlighted their potential to modulate perfusion pressure and coronary resistance. The study utilized an experimental design to evaluate the impact of these compounds on isolated rat hearts:
| Group | Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control (Krebs solution only) | - | Baseline |
| II | Benzenesulfonamide | 0.001 nM | Increased |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 nM | Decreased |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM | No significant change |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM | Decreased |
The results indicated that Compound 4 significantly reduced perfusion pressure compared to controls, suggesting a potential role in cardiovascular modulation through calcium channel inhibition .
The biological activity of the compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, docking studies have suggested that the compound interacts with calcium channels, which are crucial for regulating vascular tone and heart contractility.
Study on Calcium Channel Inhibition
A theoretical-experimental study explored the interaction of benzenesulfonamide derivatives with calcium channels using molecular docking techniques. The results demonstrated that certain derivatives could effectively bind to calcium channel proteins, leading to decreased intracellular calcium levels and subsequent vasodilation.
Pharmacokinetic Studies
Pharmacokinetic parameters were evaluated using computational models, revealing insights into absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The findings suggested favorable pharmacokinetic profiles for several derivatives, indicating their potential for further development as therapeutic agents.
Q & A
Q. Experimental Validation :
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates.
- Cryo-EM : Resolve target-compound complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
